molecular formula C21H28N4O2 B5501735 4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone

4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone

Cat. No.: B5501735
M. Wt: 368.5 g/mol
InChI Key: YWQQXJVLCWHAHN-DUXKGJEZSA-N
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Description

4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone is a useful research compound. Its molecular formula is C21H28N4O2 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.22122615 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research on compounds related to "4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undec-5-yl]ethyl}-2-piperazinone" includes the study of their crystal structures to understand the molecular conformation and intermolecular interactions. For instance, the study on opipramol dihydrochloride, a piperazine derivative, explored its crystal structure, highlighting the importance of N—H⋯Cl, O—H⋯Cl, C—H⋯Cl hydrogen bonding, and C—H⋯π contacts in forming a three-dimensional network in the crystal (Betz et al., 2011).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of novel compounds with the piperazine motif, demonstrating the versatility of this scaffold in creating compounds with potential biological activities. For example, research into the synthesis of novel piperazine derivatives revealed a range of compounds with promising antibacterial and antifungal activities, underscoring the synthetic utility of the piperazine structure in medicinal chemistry (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Pharmacological Applications

The broad-spectrum anti-cancer activity of certain piperazine derivatives has been explored, highlighting their potential in cancer treatment. One study on O-Arylated Diazeniumdiolates demonstrated their promising in vivo activity in various rodent cancer models, suggesting the therapeutic potential of piperazine derivatives in oncology (Keefer, 2010).

Antimicrobial Studies

Research has also been conducted on the antimicrobial properties of piperazine-based compounds. Novel carbazole derivatives synthesized from piperazine showed significant antibacterial and antifungal activity, indicating the applicability of these compounds in addressing microbial resistance (Sharma, Kumar, & Pathak, 2014).

Properties

IUPAC Name

4-[2-oxo-2-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c26-18-13-23(11-8-22-18)14-19(27)25-12-17(15-4-2-1-3-5-15)21-20(25)16-6-9-24(21)10-7-16/h1-5,16-17,20-21H,6-14H2,(H,22,26)/t17-,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQQXJVLCWHAHN-DUXKGJEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3C2C(CN3C(=O)CN4CCNC(=O)C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H]3[C@H]2[C@H](CN3C(=O)CN4CCNC(=O)C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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